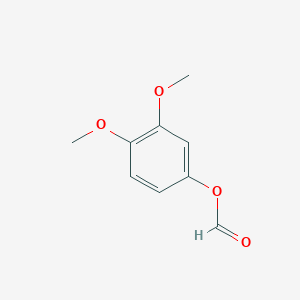
3,4-Dimethoxyphenyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxyphenyl formate is an organic compound with the molecular formula C9H10O4. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with methoxy groups and a formate ester group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dimethoxyphenyl formate can be synthesized using veratraldehyde as a starting material. The synthesis involves the following steps:
Oxidation of Veratraldehyde: Veratraldehyde is oxidized using peracetic acid in glacial acetic acid. The reaction mixture is maintained at a temperature of 40-45°C and then left to react for 10 hours.
Hydrolysis: The formate ester obtained from the oxidation step is hydrolyzed by refluxing with potassium hydroxide in aqueous alcohol.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation and hydrolysis reactions, similar to the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethoxyphenyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Peracetic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Quinones, aldehydes.
Reduction Products: Alcohols, ethers.
Substitution Products: Halogenated compounds, amines, thiols.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxyphenyl formate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-Dimethoxyphenyl formate involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It can be metabolized by enzymes such as aromatic-amino-acid aminotransferase, leading to the formation of active metabolites.
Molecular Targets: It interacts with proteins and enzymes involved in oxidative stress and inflammation pathways.
Pathways Involved: It affects pathways related to cell signaling, apoptosis, and gene expression.
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxyphenyl formate can be compared with other similar compounds:
3,4-Dimethoxyphenol: Both compounds have methoxy groups, but 3,4-Dimethoxyphenol lacks the formate ester group.
3,4-Dimethoxyphenethylamine: This compound has an ethylamine group instead of the formate ester, making it structurally different and leading to different chemical properties.
3,4,5-Trimethoxyphenol: This compound has an additional methoxy group, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
2033-88-7 |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl) formate |
InChI |
InChI=1S/C9H10O4/c1-11-8-4-3-7(13-6-10)5-9(8)12-2/h3-6H,1-2H3 |
InChI-Schlüssel |
AFELMBLPQGNDIS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)OC=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



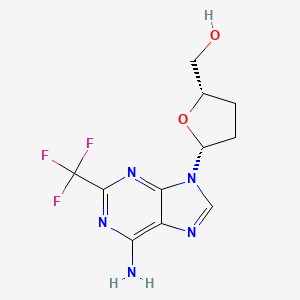
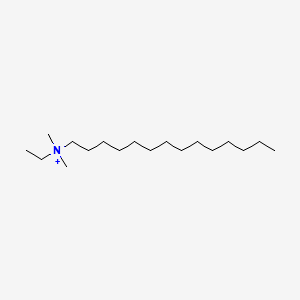
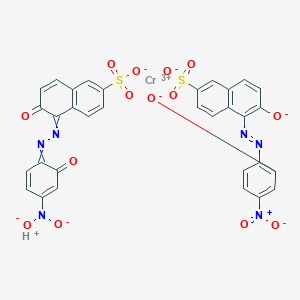

![1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine](/img/structure/B15195619.png)
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)

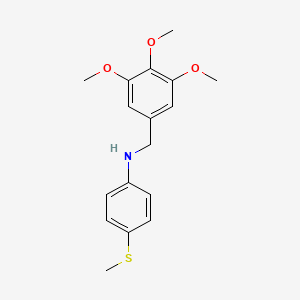

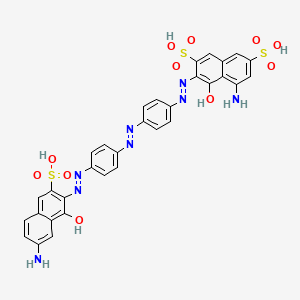
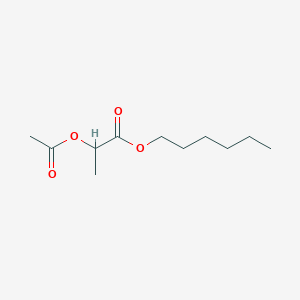

![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)
